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Compound of Interest

Compound Name:
Cyclopentyl-(2,4-dimethoxy-

benzyl)-amine

CAS No.: 356092-74-5

Cat. No.: B187342 Get Quote

Dimethoxy-benzyl-amine derivatives represent a class of organic compounds characterized by

a benzylamine core substituted with two methoxy groups on the aromatic ring. The specific

positioning of these electron-donating methoxy groups (e.g., 2,4-, 3,4-, or 2,5-isomers)

profoundly influences the molecule's electronic properties, steric hindrance, and reactivity. This,

in turn, dictates their utility across various scientific domains, from serving as pivotal

intermediates in complex organic synthesis to forming the structural foundation of

pharmacologically active agents.[1] Their unique properties make them valuable in drug

discovery, where they have been investigated for potential antimicrobial and anticancer

activities.[1] This guide provides a comprehensive overview of the synthesis, characterization,

reactivity, and structure-activity relationships of these derivatives, offering field-proven insights

for researchers and drug development professionals.

Core Physicochemical Properties: A Comparative
Overview
The substitution pattern of the methoxy groups is a primary determinant of the molecule's

physical and chemical characteristics. These properties, including polarity, basicity, and

lipophilicity, are critical parameters that influence solubility, reactivity, and pharmacokinetic

profiles in drug development.
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Property
2,4-
Dimethoxybenzyla
mine

2,3-
Dimethoxybenzyla
mine

3,4-
Dimethoxybenzyla
mine

Molecular Formula C₉H₁₃NO₂ C₉H₁₃NO₂ C₉H₁₃NO₂

Molecular Weight 167.20 g/mol [2] 167.20 g/mol [3] 167.21 g/mol

Appearance
Colorless to light

yellow liquid

Colorless to yellow

liquid

Colorless to light

yellow liquid

Boiling Point
~135 °C (at 10

mmHg)

~145-147 °C (at 12

mmHg)

~285 °C (at 760

mmHg)

Density ~1.113 g/mL at 25 °C ~1.088 g/mL at 25 °C ~1.08 g/mL at 25 °C

XLogP3 1.3[2] 0.7[3] 0.9

Note: Some physical properties are sourced from chemical supplier databases and may vary

slightly.

Synthesis of Dimethoxy-benzyl-amine Derivatives:
Key Methodologies
The synthesis of dimethoxy-benzyl-amine derivatives can be approached through several

reliable methods. The choice of a specific route often depends on the availability of starting

materials, desired scale, and the required purity of the final product.

Method 1: Reductive Amination
This is a highly versatile and widely used method that involves the reaction of a

dimethoxybenzaldehyde with an amine (or ammonia) to form a Schiff base (imine), which is

then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

Reactants: The selection of the specific dimethoxybenzaldehyde isomer directly determines

the final product's substitution pattern.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are

often preferred over more potent agents like lithium aluminum hydride. This is because they

are milder and chemoselective, readily reducing the iminium ion intermediate without

affecting the aldehyde starting material, thus minimizing side reactions and simplifying

purification. Sodium tetrahydridoborate is also a viable, cost-effective option.[1]

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they

are relatively non-reactive and effectively solubilize the reactants.

Experimental Protocol: Synthesis of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine[1]

Schiff Base Formation: Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and 4-

methoxybenzylamine (1.0 eq) in toluene.

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically

remove the water formed during imine formation. Monitor the reaction for ~3 hours until

water evolution ceases.

Reduction: Cool the reaction mixture to approximately 5°C in an ice bath.

Reagent Addition: Add sodium tetrahydridoborate (NaBH₄) (1.5 eq) portion-wise, maintaining

the temperature below 10°C.

Completion: After the addition is complete, allow the mixture to warm to room temperature

and then heat to reflux for ~2 hours.

Workup: Cool the reaction, quench cautiously with water, and extract the aqueous layer with

an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude

product, which can be purified by column chromatography.
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Caption: General workflow for reductive amination synthesis.

Method 2: Chloromethylation and Amination
This two-step approach is particularly suitable for industrial-scale production due to the use of

readily available and cost-effective materials.[1]

Synthesis of the Benzyl Chloride Intermediate: A dimethoxybenzene derivative is reacted

with paraformaldehyde and a chloride source in the presence of a phase-transfer catalyst.[1]
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Amination: The resulting dimethoxybenzyl chloride is then reacted with an amine or an

ammonia source (e.g., urotropine) to yield the final product.[4]

Causality Behind Experimental Choices:

Phase-Transfer Catalyst: Quaternary onium salts are used in the chloromethylation step to

facilitate the reaction between reactants present in different phases (aqueous and organic),

enhancing reaction rates and yields.[1]

Mild Conditions: The amination step is typically performed under mild temperature conditions

(20–40°C) to ensure high selectivity and prevent the formation of over-alkylated side

products.[4]

Spectroscopic Characterization: A Self-Validating
System
The structural elucidation of dimethoxy-benzyl-amine derivatives relies on a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and

together they form a self-validating system for confirming the identity and purity of the

synthesized compound.
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Technique Key Observables and Interpretation

¹H NMR

Methoxy Protons (-OCH₃): Distinct singlets

typically appear in the δ 3.7–3.9 ppm range. The

presence of two such signals confirms the

dimethoxy substitution.[1] Benzyl Protons (-

CH₂-): A singlet (or doublet if coupled) is

observed around δ 3.9–4.1 ppm.[1] Aromatic

Protons: Signals in the δ 6.5–7.5 ppm region

with characteristic splitting patterns that confirm

the substitution on the benzene ring.

¹³C NMR

Methoxy Carbons: Resonances around δ 55–56

ppm. Aromatic Carbons: Signals in the δ 98–165

ppm range. Carbons directly attached to

methoxy groups are shifted downfield (δ 160–

165 ppm).[1]

FTIR

C-O Stretch: Strong, characteristic stretches for

the methoxy groups are observed in the 1240–

1270 cm⁻¹ region.[1] N-H Bend: For primary or

secondary amines, a bend is visible around

1550–1600 cm⁻¹.[1]

HRMS

Molecular Ion Peak: Provides the high-

resolution mass of the molecule, allowing for the

unambiguous confirmation of its elemental

formula.[1]

Chemical Reactivity and Synthetic Utility
The chemical behavior of dimethoxy-benzyl-amine derivatives is governed by the nucleophilic

amine group and the electron-rich aromatic ring.

Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen makes it a potent

nucleophile. It readily undergoes reactions such as acylation (to form amides), sulfonylation

(to form sulfonamides), and further alkylation. These reactions are fundamental for building

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


more complex molecular architectures. For instance, introducing sulfonamide moieties can

be a strategy to target specific enzymes or receptors.[1]

Use as a Protecting Group: The 2,4-dimethoxybenzyl (DMB) group is frequently used to

protect amines in multi-step synthesis.[5] Its key advantage is its stability under many

reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions

(e.g., with triflic acid or trifluoroacetic acid) or oxidative conditions, which often leave other

protecting groups intact.[5]

Heterocycle Formation: These amines are valuable precursors for synthesizing nitrogen-

containing heterocycles. For example, they can react with α,β-unsaturated ketones via an

aza-Michael addition to generate tetrahydroisoquinoline derivatives, a scaffold present in

many bioactive compounds.[1]
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Caption: Reactivity map of the dimethoxy-benzyl-amine core.
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Structure-Activity Relationships (SAR) in Drug
Development
The dimethoxy-benzyl-amine scaffold is a privileged structure in medicinal chemistry. The

position and presence of the methoxy groups, along with other substituents, critically modulate

biological activity.

Influence of Methoxy Groups: The electron-donating nature of methoxy groups increases the

electron density of the aromatic ring, which can enhance π-π stacking or hydrophobic

interactions with biological targets like protein binding pockets.[1] This modulation of

electronic properties can be crucial for receptor affinity and efficacy.

Psychoactive Derivatives: The 2,5-dimethoxy substitution pattern is famously found in the 2C

family of psychedelic phenethylamines, such as 2C-D (2-(2,5-dimethoxy-4-

methylphenyl)ethan-1-amine).[6] In these compounds, the amine and the dimethoxy-

substituted ring act as a pharmacophore that agonizes serotonin 5-HT₂A receptors.[6]

Antimicrobial and Anticancer Activity: Preliminary studies have shown that certain dimethoxy-

benzyl-amine derivatives possess activity against both Gram-positive and Gram-negative

bacteria, as well as efficacy against various cancer cell lines.[1] The proposed mechanism

involves the modulation of signaling pathways that control cell proliferation and apoptosis,

potentially facilitated by the interaction of the methoxy groups with hydrophobic pockets in

target proteins.[1]

SAR in Related Scaffolds: In related structures like benzylamine-supported platinum(IV)

complexes, substitutions on the phenyl ring significantly impact anticancer activity, with

halogenated derivatives (e.g., 4-fluoro and 4-chloro) showing impressive efficacy against the

MCF-7 breast cancer cell line.[7] Similarly, for isoxazole-benzamide derivatives, electron-

donating substituents on the phenyl ring were found to be favorable for chitin synthesis

inhibition activity.[8] These principles highlight the importance of systematic substitution to

optimize biological activity.
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Structure-Activity Relationship Logic
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Caption: Conceptual model of structure-activity relationships.

Conclusion
Dimethoxy-benzyl-amine derivatives are a functionally rich and synthetically accessible class of

compounds. Their chemical properties, dictated by the strategic placement of methoxy groups,

make them indispensable tools in modern organic chemistry and medicinal chemistry. From

their role as simple building blocks and robust protecting groups to their emergence as cores

for potent psychoactive, antimicrobial, and anticancer agents, their versatility is clear. A

thorough understanding of their synthesis, reactivity, and structure-activity relationships, as

detailed in this guide, is essential for leveraging their full potential in the development of novel

therapeutics and advanced materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem
[benchchem.com]

2. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2,3-Dimethoxybenzylamine | C9H13NO2 | CID 78106 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google
Patents [patents.google.com]

5. pp.bme.hu [pp.bme.hu]

6. 2C-D - Wikipedia [en.wikipedia.org]

7. researchgate.net [researchgate.net]

8. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted
phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Versatile Scaffold of Dimethoxy-
benzyl-amines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187342#chemical-properties-of-dimethoxy-benzyl-
amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/235773173_Synthesis_and_structure-activity_relationship_of_benzylamine_supported_platinumIV_complexes
https://www.benchchem.com/product/b187342?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1298960
https://www.benchchem.com/product/b1298960
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethoxybenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethoxybenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethoxybenzylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethoxybenzylamine
https://patents.google.com/patent/CN102311351B/en
https://patents.google.com/patent/CN102311351B/en
https://pp.bme.hu/ch/article/download/11306/7878/31192
https://en.wikipedia.org/wiki/2C-D
https://www.researchgate.net/publication/258689486_Synthesis_and_structure-activity_relationship_of_benzylamine_supported_platinumIV_complexes
https://pmc.ncbi.nlm.nih.gov/articles/PMC11176048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11176048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11176048/
https://www.benchchem.com/product/b187342#chemical-properties-of-dimethoxy-benzyl-amine-derivatives
https://www.benchchem.com/product/b187342#chemical-properties-of-dimethoxy-benzyl-amine-derivatives
https://www.benchchem.com/product/b187342#chemical-properties-of-dimethoxy-benzyl-amine-derivatives
https://www.benchchem.com/product/b187342#chemical-properties-of-dimethoxy-benzyl-amine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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